molecular formula C8H16O2 B1334958 2,2,4-Trimethylpentanoic acid CAS No. 866-72-8

2,2,4-Trimethylpentanoic acid

Cat. No. B1334958
CAS RN: 866-72-8
M. Wt: 144.21 g/mol
InChI Key: NHBUGGCJRMEOCC-UHFFFAOYSA-N
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Patent
US04571345

Procedure details

2,4-Dimethyl-3-pentanol (29 g, 0.25 mole), dissolved in formic acid (98%, 46 g, 1 mole), was added dropwise over one hour to a rapidly-stirred, ice-cooled mixture of formic acid (98%, 3 ml) and concentrated sulfuric acid (270 ml). During the addition the reaction mixture foamed vigorously and was stirred for a further one hour at 10°-20° C. The mixture was poured on to ice (1 kg) and the resulting solution extracted with hexanes (3×200 ml). The combined organic phases were extracted with 2N potassium hydroxide (2×200 ml) plus ice (50 g) and the aqueous extracts washed with hexanes (100 ml). The aqueous phase was then acidified (pH 2) and the product extracted into hexanes (3×200 ml). After washing with saturated sodium chloride and drying (MgSO4), the solution was evaporated under reduced pressure and the residue distilled to give 2,2,4-trimethylpentanoic acid (36 g).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:4](O)[CH:5]([CH3:7])[CH3:6])[CH3:3].S(=O)(=O)(O)O.[CH:14]([OH:16])=[O:15]>>[CH3:1][C:2]([CH3:3])([CH2:4][CH:5]([CH3:7])[CH3:6])[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
CC(C)C(C(C)C)O
Name
Quantity
46 g
Type
reactant
Smiles
C(=O)O
Step Two
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Step Three
Name
Quantity
270 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for a further one hour at 10°-20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over one hour to a rapidly-stirred, ice-
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
During the addition the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the resulting solution extracted with hexanes (3×200 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined organic phases were extracted with 2N potassium hydroxide (2×200 ml) plus ice (50 g)
WASH
Type
WASH
Details
the aqueous extracts washed with hexanes (100 ml)
EXTRACTION
Type
EXTRACTION
Details
the product extracted into hexanes (3×200 ml)
WASH
Type
WASH
Details
After washing with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solution was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)O)(CC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.